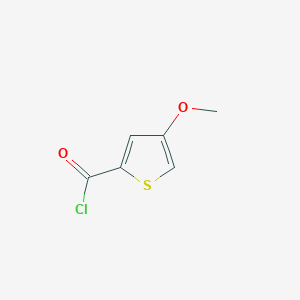
4-Methoxythiophene-2-carbonyl chloride
Cat. No. B141335
Key on ui cas rn:
128995-59-5
M. Wt: 176.62 g/mol
InChI Key: GERVICHTBYEZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05100911
Procedure details


24.0 g (152 mmol) 4-methoxy-2-thiophenecarboxylic acid were suspended in 250 ml thionyl chloride and heated for two hours under reflux. The excess thionyl chloride was then distilled off under vacuum. The crude product was quickly distilled off and crystallised out in the receiver.


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([OH:10])=O)[S:6][CH:7]=1.S(Cl)([Cl:13])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:8]([Cl:13])=[O:10])[S:6][CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
24 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(SC1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated for two hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The excess thionyl chloride was then distilled off under vacuum
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product was quickly distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised out in the receiver
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC=1C=C(SC1)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
